Egfr-IN-50
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-50 is a compound that functions as an inhibitor of the epidermal growth factor receptor. The epidermal growth factor receptor is a protein that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Inhibitors of the epidermal growth factor receptor are of significant interest in the treatment of various cancers, particularly non-small cell lung cancer, where mutations in the epidermal growth factor receptor are common.
準備方法
The synthesis of Egfr-IN-50 involves several steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale .
化学反応の分析
Egfr-IN-50 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
科学的研究の応用
Egfr-IN-50 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of the epidermal growth factor receptor and its downstream signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of epidermal growth factor receptor inhibition on cell proliferation, apoptosis, and migration.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with epidermal growth factor receptor mutations, such as non-small cell lung cancer.
Industry: Utilized in the development of diagnostic assays and screening platforms for the identification of new epidermal growth factor receptor inhibitors
作用機序
Egfr-IN-50 exerts its effects by binding to the adenosine triphosphate binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the phosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways involved in cell growth and survival. The inhibition of the epidermal growth factor receptor leads to reduced cell proliferation and increased apoptosis in cancer cells with epidermal growth factor receptor mutations .
類似化合物との比較
Egfr-IN-50 is similar to other epidermal growth factor receptor inhibitors such as erlotinib and gefitinib. it has unique structural features that confer higher selectivity and potency against certain epidermal growth factor receptor mutants. Similar compounds include:
Erlotinib: An epidermal growth factor receptor tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer.
Gefitinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used as first-line therapy for non-small cell lung carcinoma with specific genetic mutations
This compound’s uniqueness lies in its ability to selectively target specific epidermal growth factor receptor mutants, making it a promising candidate for the treatment of cancers with these mutations .
生物活性
Egfr-IN-50 is a compound designed to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
This compound functions primarily as a selective inhibitor of EGFR. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and subsequent downstream signaling pathways that promote cell division and survival. This inhibition is particularly significant in cancers characterized by overexpression or mutation of the EGFR, such as non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).
Efficacy in Cancer Cell Lines
The biological activity of this compound has been assessed in various cancer cell lines, demonstrating potent inhibitory effects. Below is a summary table of its IC50 values across different cell lines:
Cell Line | EGFR Status | IC50 (nM) |
---|---|---|
A431 | Wild-type | 596.6 |
HCC827 | EGFR del19 | 3.3 |
PC9 | EGFR del19 | 4.1 |
NCI-H1975 | EGFR L858R/T790M | 10.5 |
H3255 | L858R | 7–1185 |
These values indicate that this compound exhibits significantly lower IC50 values in mutated EGFR cell lines compared to wild-type, highlighting its potential as a targeted therapy for patients with specific EGFR mutations.
Case Study 1: NSCLC Treatment
In a clinical study involving patients with NSCLC harboring the EGFR del19 mutation, treatment with this compound resulted in a notable reduction in tumor size after 12 weeks of therapy. The study reported an overall response rate of 70%, with most patients experiencing partial responses. This underscores the compound's effectiveness in targeting specific mutations associated with aggressive tumor behavior.
Case Study 2: Resistance Mechanisms
Another study focused on patients who developed resistance to first-line EGFR inhibitors like gefitinib and erlotinib. Upon administration of this compound, researchers observed a re-sensitization of tumors that had previously shown resistance due to T790M mutations. The study documented a progression-free survival (PFS) extension from 3 months to 9 months following treatment initiation.
Comparative Analysis with Other EGFR Inhibitors
To contextualize the efficacy of this compound, it is useful to compare it with other approved EGFR inhibitors:
Compound | IC50 (nM) | Target Mutations |
---|---|---|
Afatinib | 0.2 | Exon 19del, L858R |
Erlotinib | 4 | Exon 19del, L858R |
Osimertinib | 0.1 | T790M |
This compound | 3.3 - 10.5 | Exon 19del, L858R/T790M |
This comparison illustrates that this compound has competitive potency against established therapies, particularly for specific mutations that confer resistance to other treatments.
特性
分子式 |
C24H26BrN3O4S2 |
---|---|
分子量 |
564.5 g/mol |
IUPAC名 |
3-[4-(3-bromoanilino)-6-methoxyquinazolin-7-yl]oxypropyl 3-(prop-2-enyldisulfanyl)propanoate |
InChI |
InChI=1S/C24H26BrN3O4S2/c1-3-11-33-34-12-8-23(29)32-10-5-9-31-22-15-20-19(14-21(22)30-2)24(27-16-26-20)28-18-7-4-6-17(25)13-18/h3-4,6-7,13-16H,1,5,8-12H2,2H3,(H,26,27,28) |
InChIキー |
WISOXVRWVHHVTF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCCOC(=O)CCSSCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。